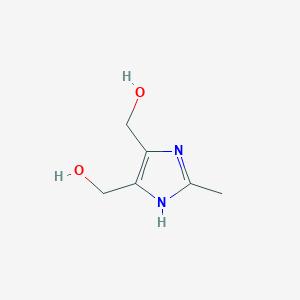

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Vue d'ensemble

Description

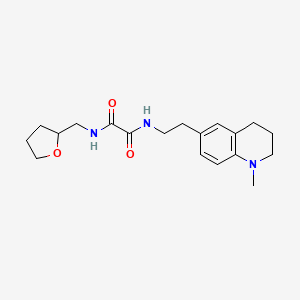

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is an organic compound . The compound has a molecular weight of 112.1298 and a CAS number of 85610-16-8 .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Applications De Recherche Scientifique

Luminescence Sensing

- Application: Imidazole derivatives are used in the development of luminescence sensors. For instance, lanthanide(III)-organic frameworks synthesized using dimethylphenyl imidazole dicarboxylate showed sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Molecular Structure and Dynamics

- Application: Studies on chromium(III) complexes of tetraphenylporphyrin with imidazole ligands have helped in understanding the effects of steric strain on molecular structure and dynamics of axial ligand-substitution reactions (Inamo & Nakajima, 1998).

Homogeneous Catalysis

- Application: Imidazole derivatives are used in developing new classes of C−N donor ligands for homogeneous catalysis. For example, the reaction of 1-mesityl imidazole with 2-bromo-4,4-dimethyloxazoline created imidazolium salts used in palladium-catalyzed C−C coupling reactions (César et al., 2002).

Self-association in Aqueous Solutions

- Application: The self-association of imidazole and its derivatives in aqueous solutions was studied, providing insights into molecular interactions in biological and chemical systems (Peral & Gallego, 1997).

Viscosity and Hydrogen Bonding in Ionic Liquids

- Application: Research on 1-butyl-3-methyl-imidazolium chloride and its derivatives has contributed to understanding the role of hydrogen bonding in ionic liquids, influencing properties like viscosity and melting points (Hunt, 2007).

Synthesis of Polyhydroquinoline Derivatives

- Application: Imidazolium salts have been employed as catalysts in the synthesis of polyhydroquinoline derivatives, demonstrating their utility in organic synthesis (Khaligh, 2014).

Carbene Chemistry and Intermolecular Interactions

- Application: Research on dimers formed by imidazol-2-ylidene and fundamental proton donors has provided valuable insights into carbene chemistry and the role of various intermolecular interactions (Jabłoński, 2022).

Spectroscopic Characterization and Reactivity

- Application: New imidazole derivatives have been synthesized and characterized spectroscopically. Their reactivity has been investigated, contributing to the understanding of their chemical properties (Hossain et al., 2018).

Proton-Conducting Polymer Electrolytes for Fuel Cells

- Application: Imidazole derivatives have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, enhancing the conductivity of these membranes in high-temperature fuel cells (Schechter & Savinell, 2002).

Mécanisme D'action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.

Biochemical Pathways

Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .

Pharmacokinetics

Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.

Propriétés

IUPAC Name |

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZIDJCTTRZYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)

![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2936130.png)